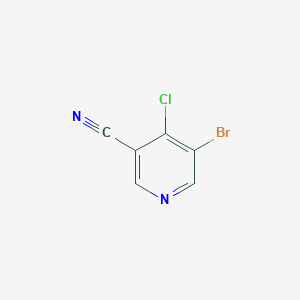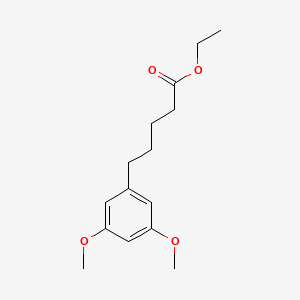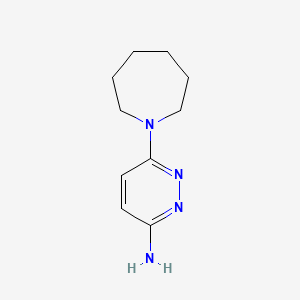![molecular formula C10H6ClN3O B1490767 4-Chlor-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin CAS No. 871025-07-9](/img/structure/B1490767.png)
4-Chlor-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin
Übersicht
Beschreibung
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H6ClN3O and its molecular weight is 219.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Pyrimidinderivate, einschließlich „4-Chlor-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin”, werden aufgrund ihrer hohen strukturellen Vielfalt in therapeutischen Disziplinen breit eingesetzt . Es wurde berichtet, dass sie Antitumoraktivität zeigen . So sind Imatinib, Dasatinib und Nilotinib Pyrimidin-basierte Medikamente und etablierte Behandlungen für Leukämie .
Antibakterielle Aktivität
Pyrimidinderivate haben eine signifikante antimikrobielle Aktivität gezeigt . Sie wurden zur Bekämpfung verschiedener mikrobieller Infektionen eingesetzt, einschließlich solcher, die durch grampositive und gramnegative Bakterien verursacht werden .
Antifungalaktivität
Neben ihren antimikrobiellen Eigenschaften haben Pyrimidinderivate auch eine antifungale Aktivität gezeigt . Es wurde beispielsweise festgestellt, dass bestimmte Verbindungen das Wachstum des hefeähnlichen Pilzes Candida albicans hemmen .
Entzündungshemmende und Analgetische Aktivitäten
Es wurde berichtet, dass Pyrimidinderivate entzündungshemmende und analgetische Aktivitäten zeigen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Erkrankungen, die mit Entzündungen und Schmerzen verbunden sind .
Antihypertensive Aktivität
Pyrimidinderivate wurden als kardiovaskuläre Mittel eingesetzt und haben eine antihypertensive Aktivität gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Bluthochdruck und damit verbundenen Herz-Kreislauf-Erkrankungen hin .
Antidiabetische Aktivität
Es wurde berichtet, dass einige Pyrimidinderivate eine antidiabetische Aktivität zeigen . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung und Behandlung von Diabetes hin .
Antivirale Aktivität
Pyrimidinderivate haben eine anti-HIV-Aktivität gezeigt , was auf ihre potenzielle Verwendung bei der Behandlung von HIV und anderen Virusinfektionen hindeutet .
Weitere therapeutische Anwendungen
Neben den oben genannten wurden Pyrimidinderivate mit einer Vielzahl weiterer therapeutischer Anwendungen in Verbindung gebracht, darunter, aber nicht beschränkt auf, Diuretikum , Antitumor , Antifilarial , DNA-Topoisomerase-II-Inhibitoren , Antituberkulosemittel , Antimalaria und Antiplasmodial , Antiulkusmittel , Haarkrankheiten Aktivitäten , Kalziumsensor-Rezeptorantagonisten, DPP-IV-Inhibitoren , potente Adenosin-A2a-Rezeptor-agonistische oder antagonistische Wirkung , TLR8 oder Interferon beta (IFN-β)-Modulatoren , Gefäßrelaxation für die okuläre Ziliarkarterie und Neuroprotektion auf retinalen Ganglienzellen , 3-Hydroxy-3-methylglutaryl-Coenzym A (HMG-CoA)-Reduktase-Inhibitoren und Therapeutika für koronare Herzkrankheiten , und Schlüsselzwischenprodukt für Vitamin B1 .
Wirkmechanismus
Target of Action
Pyrimidine derivatives, including fused pyrimidine compounds, have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can inhibit protein kinases . This inhibition could occur through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.
Result of Action
The inhibition of protein kinases could potentially lead to changes in cell growth, differentiation, migration, and metabolism .
Action Environment
It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis .
Biochemische Analyse
Biochemical Properties
4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in protein substrates, a process essential for regulating various cellular activities such as growth, differentiation, and metabolism . The compound interacts with several key enzymes and proteins, including tyrosine kinases and serine/threonine kinases, by binding to their active sites and inhibiting their activity. This inhibition disrupts the phosphorylation cascade, thereby modulating cellular signaling pathways and affecting cell function .
Cellular Effects
The effects of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . Additionally, it affects cell cycle progression, particularly by causing cell cycle arrest at the G1 phase, which prevents cells from proliferating . The compound also modulates the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer effects .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine exerts its effects primarily through the inhibition of protein kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound can interfere with the activity of other biomolecules, such as transcription factors, by altering their phosphorylation status and thereby affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of protein kinases and persistent effects on cellular function . The compound’s efficacy may diminish over time due to potential degradation or the development of resistance mechanisms in cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, it can cause toxicity, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with protein kinases and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy . Additionally, the compound’s localization can affect its stability and interactions with other cellular components .
Eigenschaften
IUPAC Name |
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-10-9-7(12-5-13-10)4-6(14-9)8-2-1-3-15-8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMGPMDTWMXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744902 | |
| Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871025-07-9 | |
| Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)



![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)
![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)







![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)
